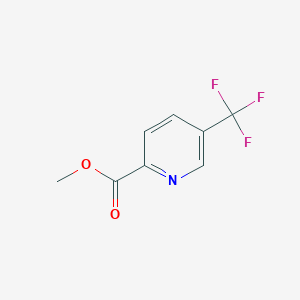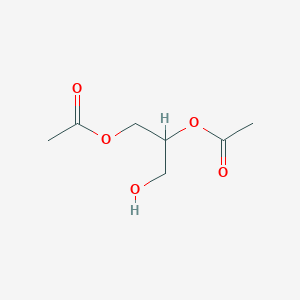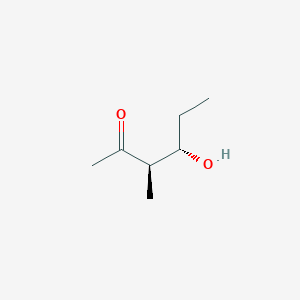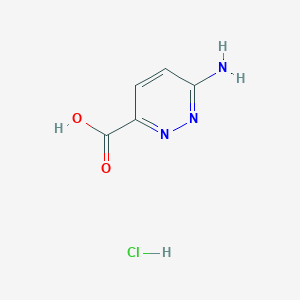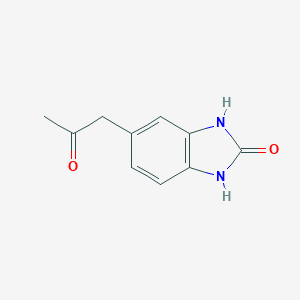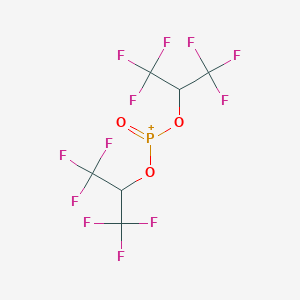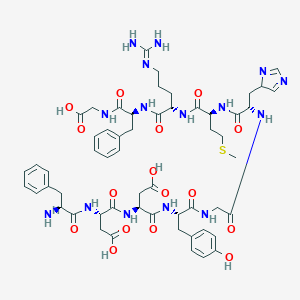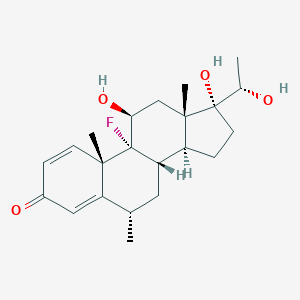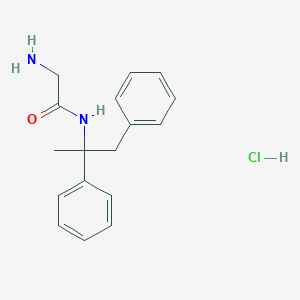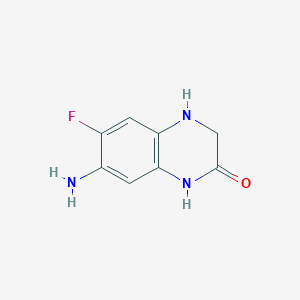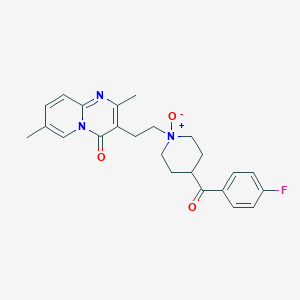
Sinomedol N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinomedol N-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the well-known analgesic drug, acetaminophen, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Sinomedol N-oxide has been used in a variety of scientific research applications. It has been found to have antioxidant properties and has been used in studies investigating the role of oxidative stress in various disease states. Additionally, Sinomedol N-oxide has been studied for its potential use as an analgesic, as well as its ability to modulate the immune system.
Wirkmechanismus
The exact mechanism of action of Sinomedol N-oxide is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) in cells. This, in turn, reduces oxidative stress and inflammation, which may contribute to its analgesic and immunomodulatory effects.
Biochemische Und Physiologische Effekte
Sinomedol N-oxide has been found to have a range of interesting biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the immune system. Additionally, Sinomedol N-oxide has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sinomedol N-oxide in lab experiments is its high yield and cost-effectiveness. Additionally, its antioxidant and immunomodulatory properties make it a useful tool for investigating the role of oxidative stress and inflammation in disease states. However, one limitation of using Sinomedol N-oxide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Sinomedol N-oxide. One area of interest is its potential use as an analgesic, as well as its ability to modulate the immune system. Additionally, further studies are needed to fully understand the mechanism of action of Sinomedol N-oxide and its role in reducing oxidative stress and inflammation. Finally, there is a need for more studies investigating the safety and toxicity of Sinomedol N-oxide, particularly in humans.
In conclusion, Sinomedol N-oxide is a promising compound that has the potential to be used in a variety of scientific research applications. Its antioxidant and immunomodulatory properties make it a useful tool for investigating the role of oxidative stress and inflammation in disease states. While there are still many unanswered questions about its mechanism of action and safety, the future looks bright for this intriguing compound.
Synthesemethoden
The synthesis of Sinomedol N-oxide involves the oxidation of Sinomedol with hydrogen peroxide in the presence of a catalyst. The resulting compound is then purified using a series of chromatographic techniques. The yield of this synthesis method is typically high, making it a cost-effective way to produce Sinomedol N-oxide in large quantities.
Eigenschaften
CAS-Nummer |
118435-02-2 |
|---|---|
Produktname |
Sinomedol N-oxide |
Molekularformel |
C24H26FN3O3 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
3-[2-[4-(4-fluorobenzoyl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O3/c1-16-3-8-22-26-17(2)21(24(30)27(22)15-16)11-14-28(31)12-9-19(10-13-28)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 |
InChI-Schlüssel |
PFYDQUZGBBIYED-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
Kanonische SMILES |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
Andere CAS-Nummern |
118435-02-2 |
Synonyme |
sinomedol N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



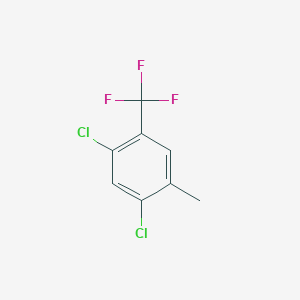
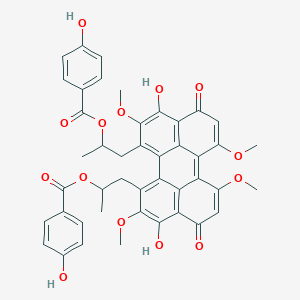
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
